molecular formula C13H15FN4O2 B2550142 5-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide CAS No. 2097896-01-8

5-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide

Cat. No.: B2550142
CAS No.: 2097896-01-8
M. Wt: 278.287
InChI Key: KODMRTISXYWOLQ-UHFFFAOYSA-N
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Description

5-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds. It features a pyridine ring substituted with a fluorine atom and an imidazole moiety, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors like 2-aminopyridine. The fluorine atom is introduced via diazotization followed by fluorination.

    Introduction of the Imidazole Moiety: The imidazole ring is synthesized separately and then attached to the pyridine ring through an ether linkage. This step often involves the use of reagents like sodium hydride (NaH) and solvents such as dimethylformamide (DMF).

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it into an amine.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

5-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It finds applications in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in the active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-(1H-imidazol-1-yl)pyridine: Lacks the ethoxyethyl and carboxamide groups.

    N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide: Lacks the fluorine atom.

Uniqueness

The presence of both the fluorine atom and the imidazole moiety in 5-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide makes it unique, as these functional groups can significantly influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s stability and binding affinity, while the imidazole ring can interact with various biological targets.

Properties

IUPAC Name

5-fluoro-N-[2-(2-imidazol-1-ylethoxy)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O2/c14-12-7-11(8-16-9-12)13(19)17-2-5-20-6-4-18-3-1-15-10-18/h1,3,7-10H,2,4-6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODMRTISXYWOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCOCCNC(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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